molecular formula C6H12N2O2 B105830 n,n'-Dimethylbutanediamide CAS No. 16873-50-0

n,n'-Dimethylbutanediamide

Cat. No. B105830
CAS RN: 16873-50-0
M. Wt: 144.17 g/mol
InChI Key: ZLBXNYLVDYFZAV-UHFFFAOYSA-N
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Description

N,N'-Dimethylbutanediamide (DMBDA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMBDA is a diamide compound that is used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. The compound has been found to have various biochemical and physiological effects, making it an interesting candidate for further research.

Mechanism Of Action

The mechanism of action of n,n'-Dimethylbutanediamide is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. In polymer chemistry, n,n'-Dimethylbutanediamide cross-links with polymer chains to form a three-dimensional network, improving the mechanical properties of the polymer. In terms of its biochemical and physiological effects, n,n'-Dimethylbutanediamide has been found to modulate the gut microbiome by inhibiting the production of trimethylamine-N-oxide (TMAO) by gut bacteria.

Biochemical And Physiological Effects

N,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects. Studies have shown that n,n'-Dimethylbutanediamide can inhibit the production of TMAO by gut bacteria, which has been linked to cardiovascular disease. n,n'-Dimethylbutanediamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. Additionally, n,n'-Dimethylbutanediamide has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One advantage of using n,n'-Dimethylbutanediamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, n,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects, making it an interesting candidate for further research. However, one limitation of using n,n'-Dimethylbutanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on n,n'-Dimethylbutanediamide. One area of interest is the potential applications of n,n'-Dimethylbutanediamide in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of n,n'-Dimethylbutanediamide and its effects on the gut microbiome. Finally, there is potential for n,n'-Dimethylbutanediamide to be used as a cross-linking agent in the development of new polymers with improved mechanical properties.

Synthesis Methods

N,n'-Dimethylbutanediamide is synthesized by reacting dimethylamine with butanediamide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields n,n'-Dimethylbutanediamide as a white crystalline solid with a melting point of approximately 75°C.

Scientific Research Applications

N,n'-Dimethylbutanediamide has been used as a reagent in organic synthesis to synthesize various compounds such as pyridines, pyrimidines, and imidazoles. It has also been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of polymers. Additionally, n,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects, making it an interesting candidate for further research.

properties

CAS RN

16873-50-0

Product Name

n,n'-Dimethylbutanediamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N,N'-dimethylbutanediamide

InChI

InChI=1S/C6H12N2O2/c1-7-5(9)3-4-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

ZLBXNYLVDYFZAV-UHFFFAOYSA-N

SMILES

CNC(=O)CCC(=O)NC

Canonical SMILES

CNC(=O)CCC(=O)NC

synonyms

N,N'-Dimethylsuccinamide

Origin of Product

United States

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